molecular formula C11H21NO6 B12319039 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide

Cat. No.: B12319039
M. Wt: 263.29 g/mol
InChI Key: ZQKFRTNUONNUBH-UHFFFAOYSA-N
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Description

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide typically involves multiple steps, starting from simpler precursor molecules. One common approach is to use a protected sugar derivative, which undergoes a series of chemical transformations including protection and deprotection of hydroxyl groups, acylation, and glycosylation reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the acetamide group can yield primary or secondary amines .

Mechanism of Action

The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and acetamide functional group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide is unique due to its specific structural features, including the propoxy group and the arrangement of hydroxyl groups. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKFRTNUONNUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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